2-(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone
Description
The compound 2-(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone features a complex heterocyclic architecture. Its structure comprises:
- A thiazole ring substituted at the 4-position with a pyrimidinylamino group (4,6-dimethylpyrimidin-2-yl).
- A 1,4-dioxa-8-azaspiro[4.5]decane moiety, a spirocyclic system combining oxygen and nitrogen heteroatoms.
- An ethanone linker bridging the thiazole and spirocyclic components.
However, direct pharmacological or physicochemical data for this compound are absent in the provided evidence. Structural elucidation methods, such as NMR and X-ray crystallography (commonly supported by software like SHELX and ORTEP-3 ), would be critical for characterizing its conformation and stability.
Properties
IUPAC Name |
2-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S/c1-12-9-13(2)20-16(19-12)22-17-21-14(11-27-17)10-15(24)23-5-3-18(4-6-23)25-7-8-26-18/h9,11H,3-8,10H2,1-2H3,(H,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSFNIZRZNEUHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC(=CS2)CC(=O)N3CCC4(CC3)OCCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone represents a novel class of heterocyclic compounds that have garnered attention due to their potential biological activities. This article reviews the synthesis, biological evaluations, and mechanistic insights into this compound and its derivatives.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrimidine and thiazole derivatives. The initial steps often include the formation of thiazole rings through the reaction of 2-amino thiazoles with various electrophiles, followed by the introduction of the pyrimidine moiety through nucleophilic substitution or coupling reactions.
Biological Activity
The biological activity of this compound has been evaluated in several studies, highlighting its potential in various therapeutic areas:
1. Anticancer Activity
Research indicates that derivatives containing thiazole and pyrimidine moieties exhibit significant anticancer properties. For instance, compounds structurally related to 2-(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone have shown promising results against human leukemia cell lines (K562) and hepatocellular carcinoma (HepG2), with IC50 values indicating effective cell proliferation inhibition .
2. Antioxidant Activity
The antioxidant capacity of this compound has been assessed using various in vitro assays. The thiazole and pyrimidine components contribute to radical scavenging activities, which are crucial in mitigating oxidative stress-related diseases .
3. Antimicrobial Properties
Studies have demonstrated that similar compounds exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
The biological mechanisms underlying the activities of 2-(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone include:
1. Enzyme Inhibition
Compounds with similar structures have been reported to inhibit key enzymes such as acetylcholinesterase (AChE), making them potential candidates for treating neurodegenerative diseases like Alzheimer's .
2. Interaction with DNA
Some derivatives have shown the ability to intercalate with DNA, leading to disruption in replication processes in cancer cells .
Case Studies
Several case studies have highlighted the efficacy of related compounds:
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Features of Analogous Compounds
Key Observations:
Spirocyclic Core Modifications: The target compound’s 1,4-dioxa-8-azaspiro[4.5]decane core is shared with compounds in and . Replacement of oxygen with sulfur in the spiro ring (e.g., 1-oxa-4-thia-8-azaspiro[4.5]decane in ) may alter solubility and metabolic stability .
Heterocyclic Substituents: The pyrimidinylamino-thiazole group in the target compound is unique. Analogs with sulfonyl () or phenyl () thiazole substituents prioritize bulkier, electron-withdrawing groups, which could influence target affinity .
Synthetic Routes: The synthesis of bis-heterocycles via enaminone intermediates (e.g., ’s use of DMF-DMA) highlights strategies applicable to the target compound’s pyrimidine-thiazole system .
Q & A
Basic: What synthetic routes are commonly used to prepare 2-(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone?
The compound is typically synthesized via multi-step condensation and cyclization reactions. A common approach involves:
- Step 1 : Condensation of 2-hydrazino-4,6-dimethylpyrimidine with a carbonyl-containing intermediate (e.g., dehydroacetic acid) under reflux in ethanol or acetic acid to form hydrazone linkages .
- Step 2 : Cyclization of the intermediate with thiazole precursors (e.g., thiourea derivatives) in the presence of catalysts like piperidine or sodium acetate .
- Step 3 : Introduction of the 1,4-dioxa-8-azaspiro[4.5]decane moiety via nucleophilic substitution or alkylation reactions, often using glacial acetic acid as a solvent and reflux conditions (12–14 hours) .
Key validation includes monitoring reaction progress via TLC and isolating products through recrystallization (e.g., ethanol/DMF mixtures) .
Advanced: How can researchers optimize reaction yields for spirocyclic intermediates in the synthesis of this compound?
Yield optimization requires addressing:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of spirocyclic intermediates, while acetic acid improves cyclization efficiency .
- Catalyst tuning : Sodium acetate accelerates thiazole ring formation, whereas piperidine aids in Knoevenagel condensations for acrylonitrile derivatives .
- Temperature control : Prolonged reflux (12–14 hours) ensures complete cyclization, but shorter durations may reduce side products like hydrolyzed byproducts .
- Purification strategies : Gradient recrystallization (e.g., ethanol to DMF) improves purity, while column chromatography resolves structurally similar impurities .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Core techniques include:
- 1H/13C NMR : Identify proton environments (e.g., δ 2.62 ppm for N-CH3 in spirocyclic systems) and confirm carbonyl (C=O, ~160–170 ppm) and thiazole (C=N, ~150 ppm) groups .
- IR spectroscopy : Detect functional groups (e.g., C=O stretch at ~1720 cm⁻¹, C=N at ~1630 cm⁻¹) .
- Mass spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., m/z 803 for a related spirocompound) and fragmentation patterns .
- Elemental analysis : Validate C, H, N, and S content (e.g., ±0.5% deviation from theoretical values) .
Advanced: How can researchers resolve spectral contradictions (e.g., overlapping peaks in NMR) for this compound?
Strategies include:
- Decoupling experiments : Differentiate overlapping aromatic protons using 2D NMR (COSY, HSQC) .
- Variable-temperature NMR : Resolve dynamic effects in spirocyclic systems by analyzing shifts at elevated temperatures .
- Isotopic labeling : Use deuterated solvents (e.g., DMSO-d6) to suppress solvent peaks and clarify splitting patterns .
- Complementary techniques : Pair NMR with X-ray crystallography (if crystals are obtainable) to confirm spatial arrangement of substituents .
Basic: What in vitro biological assays are suitable for preliminary evaluation of this compound’s activity?
- Antimicrobial screening : Use agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values determined via serial dilution .
- Cytotoxicity testing : Employ MTT assays on human cell lines (e.g., HEK-293) to assess IC50 values and selectivity indices .
- Enzyme inhibition : Evaluate interactions with target enzymes (e.g., kinases) via fluorescence-based assays .
Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Scaffold diversification : Synthesize analogs with varied substituents on the pyrimidine (e.g., halogen, methyl groups) and spirocyclic moieties (e.g., oxa/aza variations) .
- Pharmacophore mapping : Use computational tools (e.g., molecular docking) to identify critical binding interactions (e.g., hydrogen bonding with the thiazole ring) .
- Multi-parametric optimization : Apply factorial design (e.g., 3² factorial) to assess variables like lipophilicity (logP) and steric effects on bioactivity .
Basic: What experimental design principles apply to environmental fate studies for this compound?
- Compartmental analysis : Use OECD guidelines to assess distribution in water, soil, and air via HPLC-MS quantification .
- Biotic/abiotic degradation : Conduct hydrolysis (pH 5–9) and photolysis (UV light) studies, with LC-MS to track degradation products .
- Ecotoxicology : Test acute toxicity on model organisms (e.g., Daphnia magna) using randomized block designs with four replicates to ensure statistical robustness .
Advanced: How should researchers address contradictions in biological activity data across studies?
- Standardization : Use common reference strains (e.g., ATCC cultures) and standardized protocols (e.g., CLSI guidelines) to minimize variability .
- Meta-analysis : Apply multivariate regression to identify confounding factors (e.g., solvent choice, assay temperature) .
- Mechanistic follow-up : Confirm target engagement via Western blot (protein expression) or SPR (binding affinity) to validate phenotypic results .
Basic: What stability considerations are critical for storing this compound?
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the thiazole and spirocyclic moieties .
- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the dioxaspiro ring .
- Long-term stability : Monitor via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC purity checks .
Advanced: How can computational methods enhance the study of this compound’s reactivity?
- DFT calculations : Predict reaction pathways (e.g., cyclization energetics) and transition states using Gaussian or ORCA software .
- MD simulations : Model solvation effects and conformational flexibility of the spirocyclic system in aqueous/DMSO environments .
- QSAR modeling : Corrogate electronic descriptors (e.g., HOMO/LUMO energies) with experimental bioactivity to guide synthetic priorities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
